molecular formula C7H11NO2 B571063 Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate CAS No. 113729-10-5

Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate

Cat. No.: B571063
CAS No.: 113729-10-5
M. Wt: 141.17
InChI Key: OLFYCPYATHONGW-UHFFFAOYSA-N
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Description

Methyl 1-azabicyclo[310]hexane-5-carboxylate is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, followed by a series of steps including the formation of alpha-diazoacetate and its subsequent cyclopropanation .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes. For instance, the use of metal-catalyzed cyclization reactions allows for the formation of the bicyclic structure in a single step, utilizing readily available starting materials . These methods are designed to maximize yield and minimize the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the ring can be targeted by electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate exerts its effects involves interactions with various molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound can act as a ligand for metal ions, affecting enzymatic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate is unique due to its ester functional group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex and bioactive molecules.

Properties

IUPAC Name

methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-6(9)7-3-2-4-8(7)5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFYCPYATHONGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCN1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666555
Record name Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113729-10-5
Record name Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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